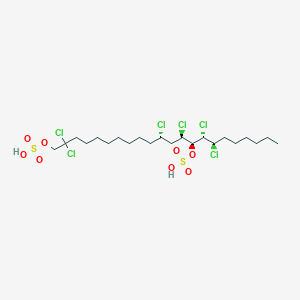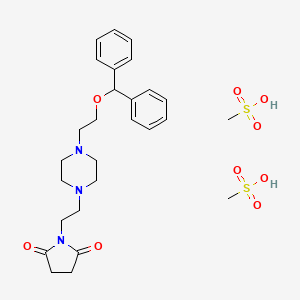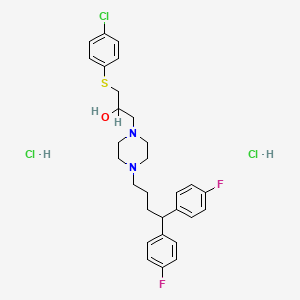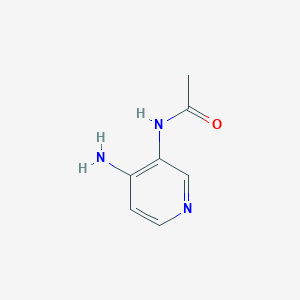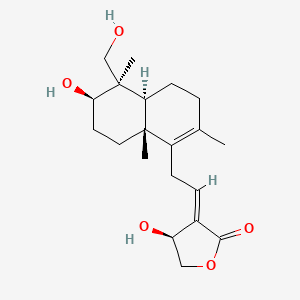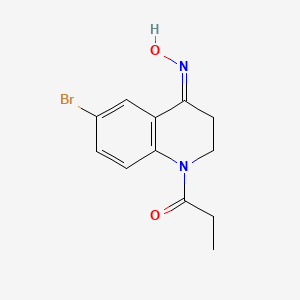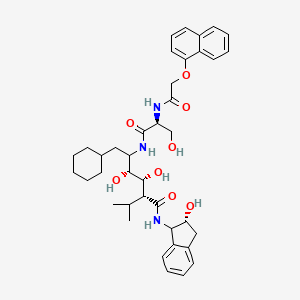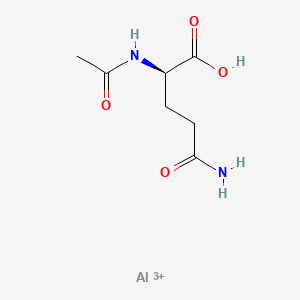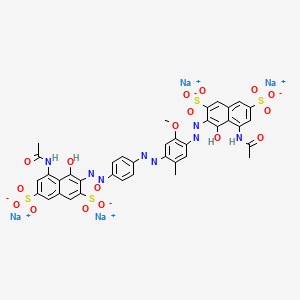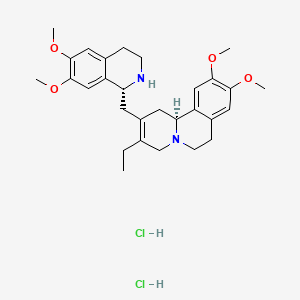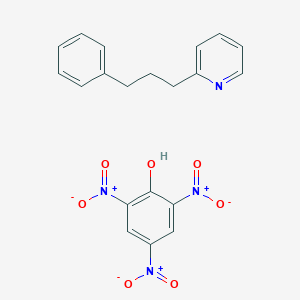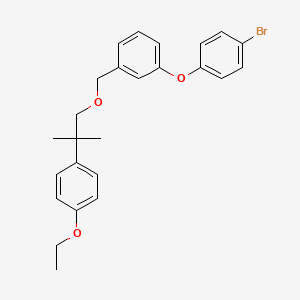
Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with bromophenoxy and ethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bromophenoxy Intermediate: This step involves the bromination of phenol to produce 4-bromophenol, which is then reacted with benzyl chloride under basic conditions to form 1-(4-bromophenoxy)benzene.
Preparation of the Ethoxyphenyl Intermediate: Ethylation of phenol yields 4-ethoxyphenol, which is then subjected to Friedel-Crafts alkylation using isobutylene to produce 2-(4-ethoxyphenyl)-2-methylpropane.
Coupling Reaction: The final step involves the coupling of the two intermediates through a Williamson ether synthesis, where the bromophenoxy compound is reacted with the ethoxyphenyl compound in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol or aniline derivative.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Aniline or phenol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of both bromine and ethoxy groups can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may be optimized to improve pharmacokinetic properties and therapeutic efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenoxy and ethoxyphenyl groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Benzene, 1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with a chlorine atom instead of bromine.
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with a fluorine atom instead of bromine.
Benzene, 1-(4-iodophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- imparts unique reactivity compared to its chloro, fluoro, and iodo analogs
特性
CAS番号 |
80844-18-4 |
|---|---|
分子式 |
C25H27BrO3 |
分子量 |
455.4 g/mol |
IUPAC名 |
1-bromo-4-[3-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C25H27BrO3/c1-4-28-22-12-8-20(9-13-22)25(2,3)18-27-17-19-6-5-7-24(16-19)29-23-14-10-21(26)11-15-23/h5-16H,4,17-18H2,1-3H3 |
InChIキー |
ZEMDZPOTVQDIAZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


